4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide

GPCR antagonism CXCR4 inhibitor CYP 2D6 selectivity

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide (CAS 1955547-21-3; molecular formula C8H11Br3N2; MW 374.90 g/mol) is a heterocyclic building block belonging to the 1,7-naphthyridine isomer family. The compound features a partially saturated bicyclic core (positions 5–8 reduced) with a bromine substituent at the 4-position, supplied as the dihydrobromide salt.

Molecular Formula C8H11Br3N2
Molecular Weight 374.9 g/mol
CAS No. 1955547-21-3
Cat. No. B1383510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
CAS1955547-21-3
Molecular FormulaC8H11Br3N2
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1CNCC2=NC=CC(=C21)Br.Br.Br
InChIInChI=1S/C8H9BrN2.2BrH/c9-7-2-4-11-8-5-10-3-1-6(7)8;;/h2,4,10H,1,3,5H2;2*1H
InChIKeyJCWUXUGLBBLKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Dihydrobromide (CAS 1955547-21-3): Core Identity and Structural Context for Procurement


4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide (CAS 1955547-21-3; molecular formula C8H11Br3N2; MW 374.90 g/mol) is a heterocyclic building block belonging to the 1,7-naphthyridine isomer family. The compound features a partially saturated bicyclic core (positions 5–8 reduced) with a bromine substituent at the 4-position, supplied as the dihydrobromide salt . The 1,7-naphthyridine scaffold is one of six regioisomeric naphthyridine systems, each displaying distinct electronic profiles and biological target preferences [1]. This compound is catalogued as a versatile small-molecule scaffold for medicinal chemistry and serves as a key synthetic intermediate amenable to transition-metal-catalyzed cross-coupling reactions .

Why Generic Substitution Fails for 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Dihydrobromide: Regioisomer, Salt Form, and Substituent Position Matter


Substituting 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide with a seemingly similar naphthyridine analog introduces three compounding sources of variability that undermine experimental reproducibility. First, the 1,7-regioisomeric scaffold is not interchangeable with the 1,6-, 1,5-, or 1,8-naphthyridine systems; each isomer positions its nitrogen atoms differently, producing distinct hydrogen-bonding patterns, electronic distributions, and target-binding geometries [1]. Second, the dihydrobromide salt form confers specific solubility, hygroscopicity, and handling characteristics absent in the free base (CAS 1260670-11-8) or the monohydrobromide variant (CAS 1454668-10-0) . Third, the bromine atom at the 4-position—as opposed to the 3- or 5-positions—determines the regiochemical outcome of downstream palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [2]. These factors mean that a procurement decision based solely on the tetrahydro-naphthyridine core, without specifying the exact regioisomer, salt form, and substitution pattern, risks obtaining a compound with divergent reactivity, solubility, and biological profile, leading to non-reproducible results in SAR campaigns or synthetic route development.

Quantitative Differentiation Evidence for 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Dihydrobromide (CAS 1955547-21-3)


1,7- vs. 1,6-Naphthyridine Regioisomer: Distinct Biological Target Engagement in GPCR Antagonism

The 1,7-naphthyridine regioisomer scaffold enables fundamentally different pharmacological profiles compared to the 1,6-counterpart. In a published medicinal chemistry campaign, a series of isomeric tetrahydronaphthyridine analogues were profiled in parallel for CXCR4 antagonism and CYP 2D6 inhibition. The 5,6,7,8-tetrahydro-1,6-naphthyridine series demonstrated substantially reduced CYP 2D6 inhibition compared to the tetrahydroisoquinoline lead, whereas the 1,7-regioisomer orientation alters the nitrogen atom positioning responsible for key hydrogen-bond interactions with the CXCR4 receptor . This regioisomer-dependent pharmacology underscores that the 1,7-scaffold provides a distinct starting point for lead optimization with potentially different selectivity profiles.

GPCR antagonism CXCR4 inhibitor CYP 2D6 selectivity

Dihydrobromide Salt vs. Free Base: Solubility and Handling Advantages for Aqueous-Mediated Chemistry

The dihydrobromide salt (CAS 1955547-21-3; MW 374.90) is structurally distinct from the free base form (CAS 1260670-11-8; MW 213.07) and the monohydrobromide salt (CAS 1454668-10-0; MW 293.99) . The dihydrobromide salt incorporates two equivalents of HBr, producing a dicationic species with three bromide counterions, which is expected to confer significantly higher aqueous solubility compared to the neutral free base . This salt form is particularly advantageous for aqueous-phase reactions (e.g., Suzuki couplings in water/organic mixtures) and for biological assay preparation where DMSO insolubility of the free base may limit testing concentrations. The vendor-specified storage condition (inert atmosphere, 2–8°C) further indicates the salt's hygroscopic nature, distinguishing it from the more storage-stable free base .

salt form aqueous solubility building block handling

4-Bromo vs. 3-Bromo Positional Isomer: Differential Reactivity in Cross-Coupling Chemistry

The bromine substituent position on the naphthyridine core governs the electronic environment and steric accessibility for palladium-catalyzed cross-coupling. The 4-position bromine in the target compound resides on the electron-deficient pyridine ring of the 1,7-naphthyridine system, conjugated with the ring nitrogen at position 1, which activates the C–Br bond toward oxidative addition [1]. In contrast, the 3-bromo isomer (CAS 1196156-01-0) places the halogen at a position with different electronic character, leading to divergent coupling rates and yields. Literature on 1,7-naphthyridine bromination confirms that bromine substitution occurs regioselectively: under Kress conditions, 1,7-naphthyridine hydrobromide yields a mixture of 3-bromo, 5-bromo, and 3,5-dibromo derivatives, but the 4-bromo derivative is not formed under these conditions, indicating that its synthesis requires distinct synthetic routes and that its reactivity profile is unique among the monobromo positional isomers [1].

Suzuki-Miyaura coupling regioselectivity palladium catalysis

Class-Level Antimicrobial Activity of Brominated Naphthyridine Derivatives: DNA Gyrase Inhibition Potency

Brominated naphthyridine derivatives as a class have demonstrated quantifiable antimicrobial activity through DNA gyrase inhibition. A comprehensive 2024 review of naphthyridine antimicrobial agents reports that brominated 1,8-naphthyridinone derivatives exhibit IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, with the most potent compounds being the brominated derivatives 31b and 31f [1]. While these data are generated on the 1,8-naphthyridinone chemotype rather than the 1,7-tetrahydro series, they establish a class-level benchmark: brominated naphthyridine scaffolds can achieve single-digit µg/mL potency against a validated antibacterial target. The 4-bromo-1,7-tetrahydro scaffold offers a structurally distinct starting point for pursuing similar gyrase-targeting SAR with potentially differentiated selectivity due to its altered hydrogen-bonding capacity [1].

antimicrobial DNA gyrase inhibition antibacterial

Vendor Batch-Level Quality Assurance: 95% Purity with Multi-Technique Analytical Characterization

Procurement of 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide (CAS 1955547-21-3) from authenticated suppliers includes batch-specific analytical quality control documentation. Bidepharm supplies this compound at a standard purity of 95% and provides batch-level QC reports including NMR, HPLC, and GC analyses . This multi-technique characterization package reduces the risk of purchasing material contaminated with regioisomeric impurities (e.g., 3-bromo or 5-bromo positional isomers) or residual synthetic intermediates, which is particularly relevant given that the 4-bromo isomer is not accessible via the standard electrophilic bromination route that yields the other positional isomers [1]. The availability of batch-specific analytical data enables the end user to verify structural identity and purity before committing the compound to multi-step synthetic sequences or biological screening cascades.

purity specification QC documentation NMR HPLC GC

Optimal Research and Industrial Application Scenarios for 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Dihydrobromide


GPCR-Targeted Medicinal Chemistry: 1,7-Scaffold Lead Optimization

Medicinal chemistry teams pursuing GPCR antagonists—particularly CXCR4 or mGlu5 receptor modulators—should prioritize the 1,7-naphthyridine scaffold over the 1,6- or 1,5-isomers. Published evidence demonstrates that isomeric tetrahydronaphthyridine scaffolds produce distinct pharmacological profiles in CXCR4 antagonism and CYP 2D6 off-target liability, making regioisomer selection a critical determinant of lead series success . The dihydrobromide salt form of the 4-bromo building block facilitates direct use in parallel synthesis and SAR exploration without additional salt-exchange steps.

Regioselective Cross-Coupling for Diversity-Oriented Synthesis

The 4-bromo substituent provides a unique oxidative addition handle for palladium-catalyzed Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings. Unlike the 3- or 5-bromo positional isomers—which are formed under standard electrophilic bromination conditions—the 4-bromo derivative requires distinct synthetic access, making it the sole building block for introducing aryl, heteroaryl, or amine diversity at the 4-position of the 1,7-naphthyridine core [1]. This is particularly valuable in fragment-based drug discovery and DNA-encoded library synthesis where regiochemical diversity directly impacts hit identification rates.

Antimicrobial SAR Programs Targeting DNA Gyrase

Research groups investigating novel DNA gyrase inhibitors should consider the 1,7-tetrahydro-4-bromo scaffold as a structurally differentiated alternative to the more extensively studied 1,8-naphthyridinone gyrase inhibitor chemotype. The class-level evidence shows that brominated naphthyridine derivatives achieve IC50 values as low as 1.7 µg/mL against DNA gyrase [2]. The altered nitrogen positioning in the 1,7-scaffold may confer distinct resistance profiles compared to 1,8-naphthyridine-based inhibitors, addressing the urgent need for novel antibacterial agents with activity against fluoroquinolone-resistant strains.

Aqueous-Mediated Parallel Synthesis and High-Throughput Experimentation

The dihydrobromide salt form of this building block is specifically suited for high-throughput experimentation (HTE) platforms that employ aqueous or aqueous-organic solvent mixtures. The enhanced water solubility predicted for the dicationic dihydrobromide salt (vs. the neutral free base) enables higher stock solution concentrations in DMSO/water mixtures commonly used in automated liquid handling systems . The batch-level QC documentation (NMR, HPLC, GC) provided by authenticated vendors ensures that each lot meets the purity specifications required for HTE campaigns where unidentified impurities can generate false-positive hits or misleading structure-activity relationships .

Quote Request

Request a Quote for 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.